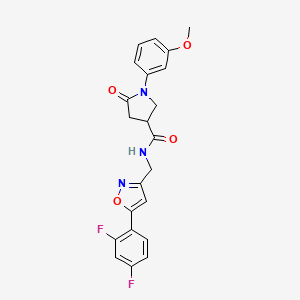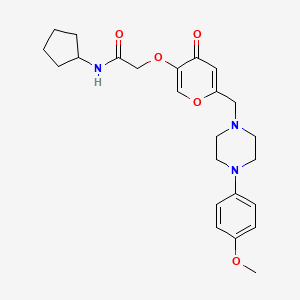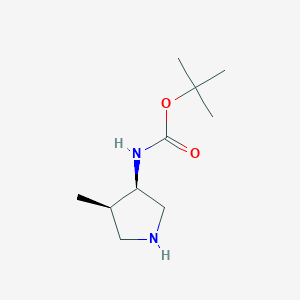
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for the compound is1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“this compound” is a light yellow liquid . It has a molecular weight of 216.28 . The compound is stored at 0-8°C .Wirkmechanismus
Target of Action
The primary targets of “tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate” are currently unknown
Biochemical Pathways
It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that it may interact with biochemical pathways involving these structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors influence the action of “this compound” is currently unavailable .
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-Butyl ((3R,4R)-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl)carbamate in laboratory experiments offers a number of advantages. It is a relatively stable compound, and it has a low melting point and a high boiling point, making it easy to use in a variety of experiments. In addition, it is relatively inexpensive, making it a cost-effective reagent. However, there are some limitations to its use in laboratory experiments. Tert-Butyl ((3R,4R)-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl)carbamate is a highly reactive compound, and it can react with other compounds in the laboratory, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are a number of potential future directions for the use of tert-Butyl ((3R,4R)-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl)carbamate in scientific research and industrial applications. One potential direction is the use of the compound as a catalyst in the synthesis of new drugs and other compounds. In addition, the compound could be used as a ligand in coordination chemistry, as a reagent in organic synthesis, or as a building block for the synthesis of peptides and oligonucleotides. Finally, the compound could be used in the development of new anti-inflammatory, anti-allergic, or anti-cancer drugs.
Synthesemethoden
Tert-Butyl ((3R,4R)-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl)carbamate can be synthesized in a variety of ways, depending on the desired end product. The most common method of synthesis is to react tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl chloride with tert-butyl alcohol in the presence of a base, such as sodium hydroxide. This reaction produces tert-Butyl ((3R,4R)-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl)carbamate and tert-butyl chloride as the by-products. Other methods of synthesis include reacting tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl chloride with tert-butyl isocyanate or reacting tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl bromide with tert-butyl alcohol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl ((3R,4R)-tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateolidin-3-yl)carbamate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the polymerization of vinyl monomers, and as a ligand in coordination chemistry. In addition, it has been used as a building block for the synthesis of other compounds, such as peptides and oligonucleotides.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R,4R)-4-methylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

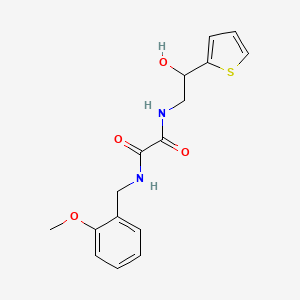
![3-Bromopyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B2950565.png)
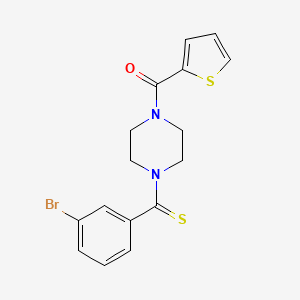

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2950569.png)
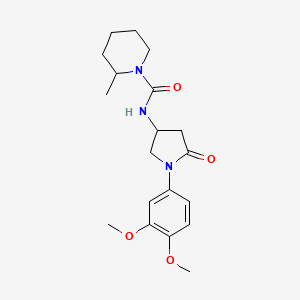
![ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate](/img/structure/B2950574.png)
![9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride](/img/structure/B2950575.png)
![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2950579.png)
![4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2950581.png)
![4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2950582.png)

